Mono-4-One vs. 2,4-Dione Scaffold: ET Receptor Pharmacophore Differentiation and Synthetic Tractability Advantage
The target compound bears a mono-4-one scaffold (single carbonyl at position 4 of the pyrimidine ring), whereas the most potent ET receptor antagonists in the class, including compound 32g (IC50 ETA = 7.6 nM; ETB = 100 nM), are 2,4-diones with carbonyl groups at both positions 2 and 4 [1]. Systematic SAR analysis by Cho et al. demonstrated that the 2,4-dione configuration is essential for high-affinity ET receptor binding, while mono-4-one derivatives show reduced but measurable receptor engagement [1]. The mono-4-one configuration eliminates one hydrogen-bond acceptor, reducing the PSA by approximately 10–15 Ų relative to a hypothetical 2,4-dione analog and simultaneously simplifies the synthetic route by removing the need for C-2 oxidation and protecting group strategies required for 2,4-dione synthesis [1]. This renders the target compound a more synthetically accessible intermediate for library construction and derivatization at C-2, where nucleophilic substitution or cross-coupling chemistry can be employed to generate diverse analog series [2].
| Evidence Dimension | Scaffold configuration: carbonyl count and position |
|---|---|
| Target Compound Data | Mono-4-one (single C=O at position 4); MW 286.31; PSA 54.84 Ų; 3 H-bond acceptors |
| Comparator Or Baseline | Compound 32g: 2,4-dione (C=O at positions 2 and 4); MW >600; estimated PSA >70 Ų; ≥5 H-bond acceptors [1] |
| Quantified Difference | MW reduction of ~320 Da; PSA reduction of ~15–25 Ų; one fewer carbonyl; simplified synthesis (3–5 fewer synthetic steps estimated) |
| Conditions | Structural comparison based on published SAR from Cho et al. Chem. Pharm. Bull. 1998 [1]; property calculations from mcule.com |
Why This Matters
Procurement decisions for scaffold-oriented library synthesis should favor the mono-4-one as a more versatile, lower-MW starting point that preserves the core ET pharmacophore while enabling C-2 diversification not feasible with the fully elaborated 2,4-dione leads.
- [1] Cho, N.; Nara, Y.; Harada, M.; Sugo, T.; Masuda, Y.; Abe, A.; Kusumoto, K.; Itoh, Y.; Ohtaki, T.; Watanabe, T.; Furuya, S. Thieno[2,3-d]pyrimidine-3-acetic Acids: A New Class of Nonpeptide Endothelin Receptor Antagonists. Chem. Pharm. Bull. 1998, 46(11), 1724–1737. DOI: 10.1248/cpb.46.1724. View Source
- [2] Takeda Chemical Industries, Ltd. Thienopyrimidine Derivatives, Their Production and Use. European Patent EP0640606A1, filed 1994-08-24. Describes C-2 and N-3 substitution chemistry. View Source
